molecular formula C10H14N2O2 B13815958 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one CAS No. 53508-14-8

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one

Cat. No.: B13815958
CAS No.: 53508-14-8
M. Wt: 194.23 g/mol
InChI Key: XNNJMFYXJWGMRX-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one is a heterocyclic compound that features both a tetrahydropyridine and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor. For example, a palladium-catalyzed cyclization-Heck reaction of allenamides can efficiently construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines . This method features a nonconjugated diene, including one endo-enamine and one exocyclic double bond, which can be further transformed into the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyridine: A related compound with similar structural features.

    Pyrrolidin-2-one: Another compound with a pyrrolidinone ring.

Uniqueness

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one is unique due to the combination of both tetrahydropyridine and pyrrolidinone rings in its structure

Properties

CAS No.

53508-14-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydropyridine-5-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C10H14N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h6,8,11H,1-5H2,(H,12,14)

InChI Key

XNNJMFYXJWGMRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CNC1)C(=O)C2CCNC2=O

Origin of Product

United States

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